

Physical and chemical properties of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzonitrile

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An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,3-Difluoro-5-methylbenzonitrile** (CAS No. 1003712-18-2). As a substituted fluorinated aromatic nitrile, this compound represents a valuable and strategic building block for medicinal chemistry and materials science. The strategic placement of two ortho-fluorine atoms, a meta-methyl group, and a nitrile functionality creates a unique electronic and steric profile, influencing its reactivity and potential applications. This document consolidates available data and theoretical analysis to serve as a critical resource for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical characteristics, predictive spectroscopic signatures, chemical reactivity, plausible synthetic routes, and its emerging role in the design of targeted therapeutics.

Core Physicochemical Properties

2,3-Difluoro-5-methylbenzonitrile is a poly-substituted aromatic compound whose properties are dictated by the interplay of its functional groups. The nitrile group and fluorine atoms act as electron-withdrawing groups, while the methyl group is weakly electron-donating. This substitution pattern is crucial for its utility in creating complex molecular architectures.

Property	Value	Source(s)
CAS Number	1003712-18-2	[1][2][3]
Molecular Formula	C ₈ H ₅ F ₂ N	[2][3][4]
Molecular Weight	153.13 g/mol	[2][3][4]
Appearance	Typically a solid (white to off-white)	Inferred from related compounds
Melting Point	Data not readily available	[1][5]
Boiling Point	Data not readily available	[1][5]
Purity	Commercially available up to ≥98%	[4]
Solubility	Low solubility in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)	Inferred from related compounds[6]

Spectroscopic Data Analysis & Interpretation

While specific experimental spectra for **2,3-Difluoro-5-methylbenzonitrile** are not widely published, a robust prediction of its spectroscopic characteristics can be made based on established principles and data from closely related isomers.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹, which is characteristic of an aromatic nitrile.[7]
- C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-F stretching vibrations.
- Aromatic C=C Stretch: Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

- C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic ring.

- ^1H NMR:
 - Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-7.6 ppm). These protons, located at C4 and C6, will appear as complex multiplets due to proton-proton (^3JHH) and proton-fluorine (^3JHF and ^4JHF) coupling.
 - Methyl Protons (3H): A singlet or a narrow triplet/doublet of doublets will appear in the aliphatic region (~2.3-2.5 ppm). The fine splitting may arise from small ^4JHF and ^5JHF couplings to the fluorine atoms.
- ^{13}C NMR:
 - Nitrile Carbon (CN): A signal is expected around 115-120 ppm.[10] This carbon will likely show coupling to the adjacent fluorine atoms.
 - Fluorine-Bearing Carbons (C2, C3): These two carbons will exhibit large one-bond carbon-fluorine couplings (^1JCF) and will appear as distinct doublets (or doublet of doublets) in the range of 150-165 ppm.
 - Other Aromatic Carbons (C1, C4, C5, C6): These carbons will appear in the typical aromatic region of 110-140 ppm, each showing smaller multi-bond C-F couplings.
 - Methyl Carbon (CH_3): A signal will be present in the upfield region, around 15-20 ppm.
- ^{19}F NMR:
 - Two distinct signals are expected for the two non-equivalent fluorine atoms at C2 and C3. Each signal will be split by the other fluorine (^3JFF) and by adjacent protons (^3JFH , ^4JFH), resulting in complex multiplets.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M^+) at $m/z = 153.13$, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition of $C_8H_5F_2N$.

Chemical Reactivity and Synthetic Utility

The reactivity of **2,3-Difluoro-5-methylbenzonitrile** is governed by the electronic properties of its substituents.

- **Nitrile Group (-CN):** This group is a versatile synthetic handle. It can undergo:
 - **Hydrolysis:** Conversion to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions.
 - **Reduction:** Transformation into a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.
 - **Organometallic Addition:** Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
- **Aromatic Ring:** The ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group. [11] The ortho/para-directing methyl group is electronically overridden. Any substitution would likely be directed to the C6 position. Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups if a suitable leaving group were present.

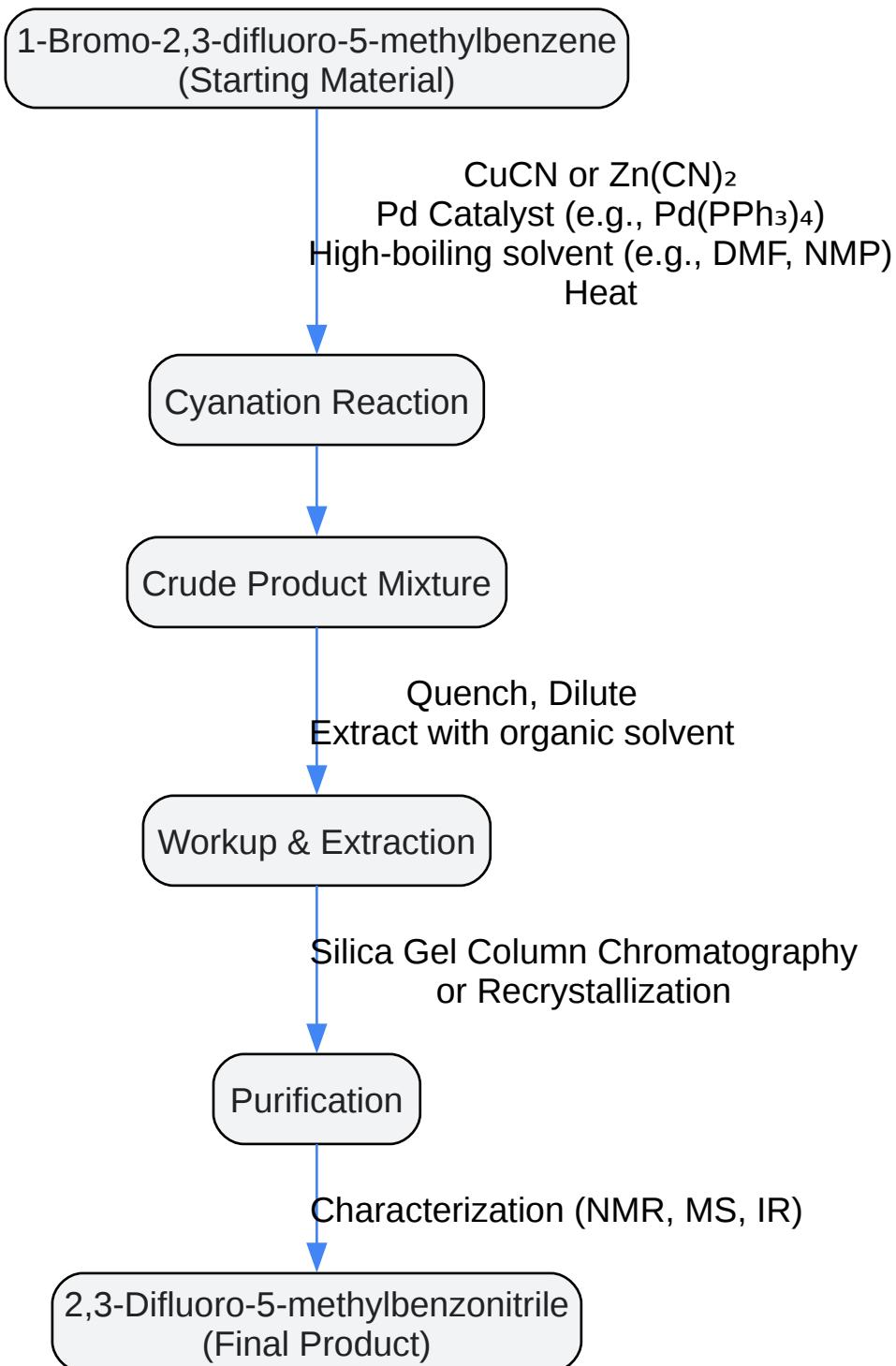
The "ortho-fluoro effect" is a critical consideration; the presence of a fluorine atom ortho to the nitrile can influence C-CN bond activation in organometallic reactions, a property of increasing interest in synthetic methodology.[12]

Synthesis and Purification Workflow

A definitive, published synthesis for **2,3-Difluoro-5-methylbenzonitrile** is not readily available. However, a plausible and robust synthetic strategy can be designed based on established

organometallic cross-coupling reactions or halogen-exchange methods. A common approach involves the cyanation of an aryl halide.

Diagram: Proposed Synthetic Workflow



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Caption: A plausible synthetic route via Palladium-catalyzed cyanation.

Protocol: Representative Synthesis via Cyanation

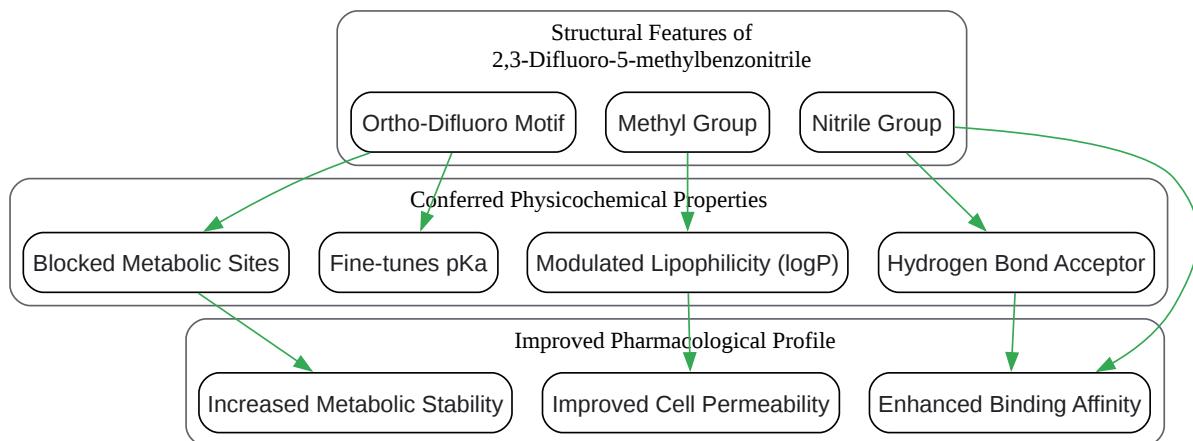
This protocol is a representative example based on standard procedures for aryl nitrile synthesis and should be adapted and optimized.[\[13\]](#)

- **Reaction Setup:** To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq), zinc cyanide ($Zn(CN)_2$, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.05 eq).
- **Solvent Addition:** Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) via syringe.
- **Reaction:** Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate or ammonia and stir for 30 minutes.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure **2,3-Difluoro-5-methylbenzonitrile**.

Applications in Drug Discovery and Research

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[\[14\]](#)[\[15\]](#) Fluorinated benzonitriles are highly sought-after scaffolds for these reasons.

Diagram: Role in Drug Design Logic



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Caption: Structure-Property relationships in drug design.

- Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, like a carbonyl, and can serve as a hydrogen bond acceptor in enzyme active sites.
- Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block unwanted metabolism of a drug molecule, thereby increasing its half-life.[15]
- Scaffold for Inhibitors: Substituted benzonitriles are key components in a variety of enzyme inhibitors and receptor modulators. While this specific isomer is not explicitly cited in major approved drugs, related structures are crucial in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and metabotropic glutamate receptor 5 (mGluR5) modulators for neurological disorders.[16]

Safety, Handling, and Storage

As with any laboratory chemical, **2,3-Difluoro-5-methylbenzonitrile** should be handled with care, following standard safety protocols. The safety information below is based on data for structurally similar fluorinated and nitrated aromatic compounds.[6][17]

- Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][17]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.
 - Skin and Body Protection: Wear a lab coat.
 - Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be generated, use an approved particulate respirator.[18]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled as hazardous.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Difluoro-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026528#physical-and-chemical-properties-of-2-3-difluoro-5-methylbenzonitrile>]

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